molecular formula C12H8I2S2 B8771265 1-Iodo-4-((4-iodophenyl)dithio)benzene CAS No. 6345-64-8

1-Iodo-4-((4-iodophenyl)dithio)benzene

Cat. No. B8771265
CAS RN: 6345-64-8
M. Wt: 470.1 g/mol
InChI Key: HABDEXOINBJHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-4-((4-iodophenyl)dithio)benzene is a useful research compound. Its molecular formula is C12H8I2S2 and its molecular weight is 470.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-4-((4-iodophenyl)dithio)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-((4-iodophenyl)dithio)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6345-64-8

Product Name

1-Iodo-4-((4-iodophenyl)dithio)benzene

Molecular Formula

C12H8I2S2

Molecular Weight

470.1 g/mol

IUPAC Name

1-iodo-4-[(4-iodophenyl)disulfanyl]benzene

InChI

InChI=1S/C12H8I2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

HABDEXOINBJHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)I)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-aminophenyl disulfide (7.452 g, 30.0 mmol, technical grade) in water (250 mL) was added sulfuric acid (60 mL) slowly at 0° C., followed by the addition of a solution of sodium nitrite (4.5 g) in water (15 mL). The resulting yellow solution was stirred at 0° C. for 15 minutes and then added to a solution of sodium iodide (20 g) and iodine (20 g) in water (30 mL) slowly at 0° C. During the addition methylene chloride (about 50 mL) was added to keep the products in solution. After stirring at room temperature overnight, the mixture was diluted with methylene chloride (400 mL) and the two phases were partitioned. The organic phase was washed with concentrated sodium bisulfite solution, sodium bicarbonate solution and water, respectively. After drying over anhydrous sodium sulfate, the solvent was removed under vacuum. Purification of the residual yellow solid from ethanol afforded 4-iodophenyl disulfide as a yellow amorphous solid: 8.25 g (58.5%); mp 122°-123° C. (Lit. mp 124.5°-125.5° C.).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.452 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six

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